molecular formula C9H8N3NaO4S B164959 N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea CAS No. 134555-22-9

N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea

Cat. No. B164959
M. Wt: 278.24 g/mol
InChI Key: XRXSLFFUSLTRJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea, also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC), is a water-soluble, heterobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. It is a chemical reagent that can covalently link two molecules together, and is commonly used to conjugate proteins, peptides, and other biomolecules.

Mechanism Of Action

The mechanism of action of sulfo-SMCC involves the formation of a stable covalent bond between two molecules, typically a protein or peptide and a small molecule or another protein. The reaction occurs between the maleimide group of sulfo-SMCC and a thiol group on the target molecule, resulting in the formation of a stable thioether bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of sulfo-SMCC depend on the specific application and target molecule. In general, the covalent crosslinking of proteins and other biomolecules can result in increased stability, improved solubility, and altered activity or function. However, the effects of crosslinking can also be detrimental, such as in cases where the crosslinking interferes with normal protein-protein interactions or enzymatic activity.

Advantages And Limitations For Lab Experiments

The advantages of sulfo-SMCC as a crosslinking reagent include its water solubility, high reactivity, and ability to form stable crosslinks between a wide range of biomolecules. Its limitations include the potential for non-specific crosslinking, which can result in the formation of unwanted conjugates, as well as the potential for interference with normal protein function.

Future Directions

There are many potential future directions for the use of sulfo-SMCC in scientific research. One area of interest is the development of new conjugation strategies that minimize non-specific crosslinking and maximize the efficiency of the reaction. Another area of interest is the use of sulfo-SMCC in the development of novel biosensors and drug delivery systems, which could have important applications in the diagnosis and treatment of disease. Finally, the continued exploration of the biochemical and physiological effects of sulfo-SMCC crosslinking could provide valuable insights into the structure and function of biomolecules.

Synthesis Methods

The synthesis of sulfo-SMCC involves several steps, including the reaction of N-hydroxysuccinimide (NHS) with N-maleimidomethyl cyclohexane-1-carboxylate (MCC), followed by the reaction of the resulting NHS-MCC intermediate with sodium sulfite. The final product, sulfo-SMCC, is obtained after purification by chromatography.

Scientific Research Applications

Sulfo-SMCC has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used to crosslink proteins and other biomolecules, to create stable conjugates for use in various assays and experiments. It is also used in the development of biosensors, drug delivery systems, and other biomedical applications.

properties

CAS RN

134555-22-9

Product Name

N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea

Molecular Formula

C9H8N3NaO4S

Molecular Weight

278.24 g/mol

InChI

InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16);

InChI Key

XRXSLFFUSLTRJP-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)O.[Na]

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+]

synonyms

CNPh-SMe-urea
N-(4-cyanophenyl)-N'-((sodiosulfo)methyl)urea

Origin of Product

United States

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